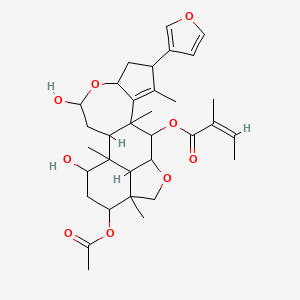
1-Deacetylnimbolinin-B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1-Deacetylnimbolinin-B is generally obtained by extraction and purification from suitable plant materials, specifically from the fruits of Melia toosendan . The preparation method typically involves solvent extraction or liquid-liquid extraction to separate and enrich the target compound . The extracted compound is then purified using chromatographic techniques to achieve the desired purity.
Análisis De Reacciones Químicas
1-Deacetylnimbolinin-B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
1-Deacetylnimbolinin-B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical behavior of limonoids and their derivatives.
Medicine: Its cytotoxic properties are being explored for potential anticancer applications.
Industry: It is used in the development of natural pesticides and antifungal agents.
Mecanismo De Acción
The mechanism of action of 1-Deacetylnimbolinin-B involves its interaction with various molecular targets and pathways. It exerts its effects by disrupting the cellular processes of insects, fungi, and nematodes, leading to their death . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with key enzymes and cellular structures.
Comparación Con Compuestos Similares
1-Deacetylnimbolinin-B is unique among limonoids due to its specific chemical structure and biological activities. Similar compounds include:
Nimbolide: Another limonoid with similar insecticidal and cytotoxic properties.
Azadirachtin: A well-known limonoid with potent insecticidal activity.
Gedunin: A limonoid with antifungal and anticancer properties.
Compared to these compounds, this compound is distinguished by its specific molecular structure and the range of biological activities it exhibits .
Propiedades
Fórmula molecular |
C33H44O9 |
|---|---|
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
[17-acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C33H44O9/c1-8-16(2)30(37)42-29-27-28-31(5,15-39-27)24(40-18(4)34)13-23(35)32(28,6)22-12-25(36)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,29)7/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8- |
Clave InChI |
YOBMBNWOJMLHDF-PXNMLYILSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C |
SMILES canónico |
CC=C(C)C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















